molecular formula C11H12O5S B1297702 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid CAS No. 7028-79-7

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid

Cat. No. B1297702
CAS RN: 7028-79-7
M. Wt: 256.28 g/mol
InChI Key: LOIRMIGGBFNYOZ-UHFFFAOYSA-N
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Description

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid is a derivative of 4-phenyl-4-oxobutanoic acids (4-OBA), which are compounds of interest due to their biological activities, particularly in the field of anti-rheumatic agents. The compound's structure includes a phenyl group substituted with a methylsulfonyl group and an oxobutanoic acid moiety. This structure is related to various other compounds that have been studied for their metabolic and chemical properties, as well as their potential applications in medicine and materials science .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the reaction of methyl aroylpyruvates with amines or the ring-opening reaction of itaconic anhydride with aminoacetophenone . These methods provide a basis for the synthesis of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid, which could potentially be synthesized through similar reactions involving the introduction of the methylsulfonyl group to the phenyl ring and the subsequent formation of the oxobutanoic acid moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . These studies reveal important information about the functional groups, hydrogen bonding, and overall geometry of the molecules. For 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid, similar analytical methods would likely confirm the presence of the sulfonyl and carboxylic acid functional groups and provide detailed insights into the molecular conformation.

Chemical Reactions Analysis

Compounds similar to 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid have been shown to participate in various chemical reactions. For instance, aroylacrylic acids can react with thiol compounds to form stable fluorescent adducts . Additionally, the metabolic chiral inversion of 4-OBA derivatives has been studied, revealing the importance of certain structural features for this process . These findings suggest that 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid may also undergo specific chemical transformations, which could be influenced by its unique structural attributes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid have been extensively studied. These properties include thermal stability, melting points, and nonlinear optical (NLO) behavior . For example, the thermal stability and melting point of a compound can be determined using thermal analysis techniques such as TGA and DTA . The NLO properties are assessed through techniques like the Kurtz powder technique, which can reveal the efficiency of a compound in comparison to standard materials like KDP . These analyses would be essential for understanding the behavior of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid under various conditions and for potential applications in material science.

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application : This compound serves as a crucial raw material and intermediate in organic synthesis .
  • Scientific Field: Pharmaceuticals

    • Application : It’s used as an intermediate in the production of various pharmaceuticals .
  • Scientific Field: Agrochemicals

    • Application : This compound is used in the synthesis of various agrochemicals .
  • Scientific Field: Dyestuff

    • Application : It’s used in the production of various dyes .
  • Scientific Field: Synthesis of Heterocyclic Diaryl Compounds

    • Application : “4-(Methylsulfonyl)phenylacetic Acid” is used as an intermediate to prepare heterocyclic diaryl compounds, which are selective COX-2 inhibitors .
  • Scientific Field: Synthesis of Hydroxyfuranones

    • Application : “4-(Methylsulfonyl)phenylacetic Acid” is also used to synthesize hydroxyfuranones, which have antioxidant and anti-inflammatory properties .
  • Scientific Field: Synthesis of 2-Arylpurines

    • Application : “4-(Methylsulfonyl)phenylacetic Acid” is used in Suzuki-type Pd (0) coupling reactions in the synthesis of 2-arylpurines, which are Cdk inhibitors .
  • Scientific Field: Synthesis of IKK-β Inhibitors

    • Application : “4-(Methylsulfonyl)phenylacetic Acid” is used to synthesize potent and selective inhibitors of IKK-β .
    • Results : The production of IKK-β inhibitors, which have potential applications in the treatment of osteoporosis .

properties

IUPAC Name

4-(4-methylsulfonylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5S/c1-17(15,16)9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIRMIGGBFNYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345254
Record name 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid

CAS RN

7028-79-7
Record name 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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